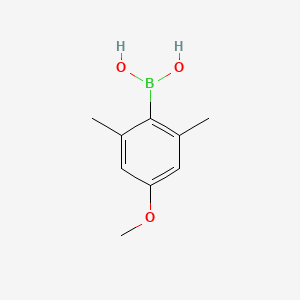

4-Chloro-6-ethoxypyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Chloro-6-ethoxypyrimidin-2-amine is a derivative of pyrimidine, which is a significant class of heterocyclic aromatic organic compounds. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves cyclization reactions and nucleophilic substitutions. For instance, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved by cyclization of a formamidine precursor followed by nucleophilic substitution of a 4-chloro group with substituted aromatic amine or phenoxide . Similarly, thiourea derivatives were synthesized using reactions involving 4-chloro-6-methoxypyrimidine-2-amine .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using both experimental and theoretical techniques. For example, DFT, FT-IR, FT-Raman, and NMR techniques were used to investigate the molecular structure of a molecule closely related to this compound, revealing insights into the vibrational frequencies, atomic charges, and optimized molecular structure .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is diverse, with the ability to undergo various reactions to form new compounds. For instance, acetylation and formylation reactions were used to modify the structure of a pyrimidine derivative, which was then used as a building block for constructing nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as this compound, can be deduced from studies on similar compounds. These properties include vibrational spectra, molecular electrostatic potential, frontier molecular orbitals, and hydrogen bonding patterns within crystal structures . The biological activity of these compounds is also of interest, with some showing potential as analgesic, anti-inflammatory, and antihypertensive agents .

Applications De Recherche Scientifique

Chemical Rearrangements and Reactions : Pieterse and Hertog (2010) investigated the rearrangements during aminations of halopyridines, involving pyridyne intermediates. They discussed how different chloro and bromo derivatives, including those similar to 4-Chloro-6-ethoxypyrimidin-2-amine, undergo various chemical transformations (Pieterse & Hertog, 2010).

Synthesis and Structure Analysis : Mishnev et al. (1979) described the synthesis and structure of 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines, involving compounds similar to this compound. Their work included an X-ray diffraction study to determine the three-dimensional structure of these compounds (Mishnev et al., 1979).

Solid-Phase Synthesis of Aminopyrimidines : Wéber et al. (2006) discussed an efficient method for the solid-phase synthesis of 2,4,6-triaminopyrimidines and 2-alkyl-4,6-diaminopyrimidines, involving intermediates like 4-chloro-6-aminopyrimidine, which is structurally similar to this compound (Wéber, Demeter, & Greiner, 2006).

Biological Evaluation and Kinase Inhibition : Kaspersen et al. (2011) synthesized a series of 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines, using compounds including 4-chloro-6-arylpyrrolopyrimidines, which are structurally related to this compound. They evaluated these compounds for their in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity, demonstrating potential application in anticancer therapy (Kaspersen et al., 2011).

Thermodynamic Studies : Yao, Xia, and Li (2017) conducted a thermodynamic study of the solubility of 2-amino-4-chloro-6-methoxypyrimidine, a compound similar to this compound, in various organic solvents. This research is essential for understanding the physical properties and solubility behavior of such compounds (Yao, Xia, & Li, 2017).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

4-chloro-6-ethoxypyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJZQGOWSYPWAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396684 |

Source

|

| Record name | 4-Chloro-6-ethoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89784-02-1 |

Source

|

| Record name | 4-Chloro-6-ethoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)

![2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole](/img/structure/B1307199.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)